Cas no 9003-27-4 (Polyisobutylene)

Polyisobutylene 化学的及び物理的性質

名前と識別子

-

- Poly(isobutylene)

- poly(isobutylene) standard 856000

- iso-Butylene resin (liquid)

- iso-Butylene resin

- Butyleneresinliquid

- ButyleneresinsolidlowMWt

- ButyleneresinsolidmedMWt

- ButyleneresinsolidhighMWt

- Polyisobutene

- PIB

- Polyisobutylene

- poly(1,1-dimethylethylene)

- Poly(isobutylene),ca.M.W.840.000100GR

- POLYISOBUTYLENE, MW 900-1200

- Polyisobutylenehighviscosity

- Polyisobutylenelowviscosity

- Polyisobutylenemediumviscosity

- Poly(isobutylene), ca. M.W. 2.800

- Isobutene-, homopolymer

- Isobutene polymer

- Isobutylene homopolymer

- 2-Methylpropene polymer

- ISOBUTYLENE [MI]

- 42278-27-3

- EINECS 204-066-3

- MFCD00008898

- iso-butylene

- iso-butene

- QA2LMR467H

- i-butene

- I1083

- InChI=1/C4H8/c1-4(2)3/h1H2,2-3H

- Isopropylidenemethylene

- 2-Methyl-1-propene

- 9003-27-4

- Isobutene (ca. 10% in Isopropyl Ether)

- iso-C4H8

- sym-Dimethylethylene

- 2-Methylpropene, 99%

- ISOBUTYLENE [WHO-DD]

- NS00007976

- Isobutene

- Q776976

- 115-11-7

- HSDB 613

- UN 1055

- Unsymmetrical dimethylethylene

- ISOBUTYLENE [HSDB]

- Isobutene (ca. 6% in Toluene)

- 2-methyl-2 propene

- Propene, 2-methyl-, tetramer

- I0091

- 2-Methylpropene

- 2-methylprop-1-ene

- CHEBI:43907

- Isobutene (ca. 8% in Dichloromethane)

- 1-Propene, 2-methyl-, trimer

- A803373

- 1-Propene, 2-methyl-

- 68037-14-9

- CCRIS 2281

- 2-Methylpropene, purum, >=99.5%

- 1,1-Dimethylethylene

- isobutylene, various grades

- UN1055

- I0911

- 2-Methylpropylene

- ISOBUTYLENE

- Methylpropene

- 2-METHYL-D3-PROPENE-3,3,3-D3

- unsym. dimethylethylene

- Propene, 2-methyl-

- EC 204-066-3

- 2-methyl-l-propene

- DTXCID90748

- 68606-25-7

- gamma-Butylene

- 2-methyl-2-propene

- 1,1-Dimethylethene

- UNII-QA2LMR467H

- I0909

- I1082

- Isobutene (ca. 15% in Tetrahydrofuran)

- DTXSID9020748

- 2-METHYL-D3-PROPENE

- AKOS000121111

- I0910

- .gamma.-Butylene

- 2-Methylpropyline

- Isobutene (ca. 9% in Hexane)

- 1,3-Propanediyl, 2-methylene-

- 13001-05-3

- DTXSID50164803

- Isobutene trimer

- DTXSID601307041

-

- MDL: MFCD00084436

- インチ: 1S\/C4H8\/c1-4(2)3\/h1H2,2-3H3

- InChIKey: VQTUBCCKSQIDNK-UHFFFAOYSA-N

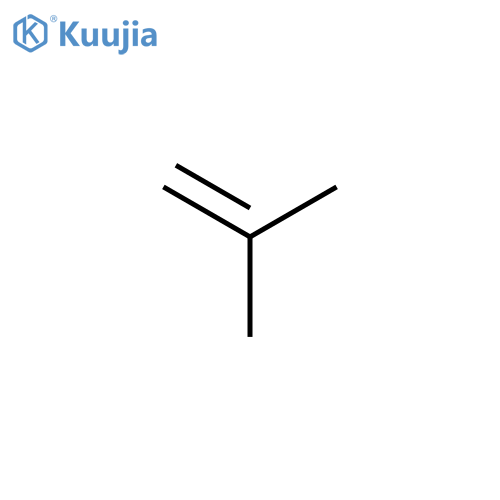

- ほほえんだ: CC(=C)C

計算された属性

- せいみつぶんしりょう: 56.06260

- どういたいしつりょう: 56.0626

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 23

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: 無色から黄色までの粘性液体または弾性ゴム状半固体(低分子量は軟質体、高分子量は靭性と弾性)

- 密度みつど: 0.92 g/mL at 25 °C(lit.)

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- 屈折率: n20/D 1.51

- ようかいど: Solubility in water, g/100ml at 20 °C: 0.03

- あんていせい: Stability Combustible. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 1.70180

- ようかいせい: 使用できません

- じょうきあつ: No date available

Polyisobutylene セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S 24/25:肌と目の接触を防ぐ。

- RTECS番号:UD1010000

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Polyisobutylene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P699328-100mg |

Polyisobutylene |

9003-27-4 | 100mg |

$ 95.00 | 2022-06-03 | ||

| TRC | P699328-1g |

Polyisobutylene |

9003-27-4 | 1g |

$98.00 | 2023-05-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875577-2.5kg |

Polyisobutylene |

9003-27-4 | 2400 | 2.5kg |

¥1,118.00 | 2022-06-14 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P304883-100g |

Polyisobutylene |

9003-27-4 | 2400 | 100g |

¥89.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P304884-500g |

Polyisobutylene |

9003-27-4 | average Mv 42500,average Mw 565000 | 500g |

¥597.90 | 2023-09-01 | |

| BAI LING WEI Technology Co., Ltd. | 918785-100G |

Poly(isobutylene), average M.W. 600,000 |

9003-27-4 | 100G |

¥ 1051 | 2022-04-26 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P304884-100g |

Polyisobutylene |

9003-27-4 | average Mv 42500,average Mw 565000 | 100g |

¥174.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P304882-100g |

Polyisobutylene |

9003-27-4 | 1300 | 100g |

¥94.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P304882-500g |

Polyisobutylene |

9003-27-4 | 1300 | 500g |

¥319.90 | 2023-09-01 | |

| BAI LING WEI Technology Co., Ltd. | J30181498-250g |

Polyisobutylene |

9003-27-4 | average Mw ~4,200,000, average Mn ~3,100,000 by GPC/MALLS, average Mv ~4,700,000 | 250g |

¥2311 | 2023-11-24 |

Polyisobutylene 関連文献

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

Polyisobutyleneに関する追加情報

Recent Advances in Polyisobutylene (PIB) Research and Applications in the Chemical-Biomedical Field

Polyisobutylene (PIB), a synthetic polymer with the CAS number 9003-27-4, has garnered significant attention in the chemical-biomedical field due to its unique properties, including high chemical stability, low permeability, and excellent biocompatibility. Recent research has explored its applications in drug delivery systems, medical adhesives, and tissue engineering, highlighting its potential to address critical challenges in healthcare. This briefing synthesizes the latest findings and technological advancements related to PIB, focusing on its molecular modifications, functionalization strategies, and emerging biomedical applications.

One of the most notable developments in PIB research is its role in controlled drug delivery. A 2023 study published in the Journal of Controlled Release demonstrated that PIB-based nanoparticles (NPs) functionalized with targeting ligands (e.g., folate) exhibited enhanced tumor accumulation and sustained release of chemotherapeutic agents. The study utilized PIB with a molecular weight of 10 kDa (CAS: 9003-27-4) to optimize NP stability and payload capacity. In vivo results showed a 40% reduction in tumor volume compared to conventional PEGylated carriers, underscoring PIB’s potential as a next-generation drug delivery platform.

Another breakthrough involves the use of PIB in bioadhesives for surgical applications. Researchers at MIT developed a PIB-polyacrylic acid hybrid adhesive that combines the elastomeric properties of PIB with the wet-adhesion capabilities of polyacrylic acid. This adhesive, tested in animal models, achieved a tensile strength of 15 kPa in humid environments—surpassing commercial fibrin glues. The study emphasized the role of PIB’s hydrophobic backbone (CAS: 9003-27-4) in preventing premature degradation, making it suitable for internal wound closure.

In tissue engineering, PIB’s compatibility with stem cell scaffolds has opened new avenues. A 2024 Biomaterials paper reported that PIB-coated electrospun fibers promoted mesenchymal stem cell (MSC) adhesion and differentiation into osteogenic lineages without inflammatory responses. The scaffold’s mechanical properties were tailored by crosslinking PIB (CAS: 9003-27-4) with polycaprolactone, achieving a Young’s modulus of 2.5 GPa—ideal for bone regeneration. Clinical trials are anticipated within two years.

Despite these advancements, challenges remain in scaling PIB production for biomedical use. A recent industry report by Lux Research noted that the high cost of ultra-high-molecular-weight PIB (CAS: 9003-27-4) limits its commercialization. However, novel catalytic systems, such as metallocene catalysts, are being explored to improve polymerization efficiency and reduce costs by up to 30%.

In conclusion, PIB (9003-27-4) is poised to revolutionize multiple biomedical domains, from targeted therapy to regenerative medicine. Future research should focus on optimizing synthesis protocols and expanding clinical validations to unlock its full potential.

9003-27-4 (Polyisobutylene) 関連製品

- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)

- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)

- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 3651-13-6(1H-Pyrrole-2,4-dicarboxylicacid, 5-methyl-3-phenyl-, 2,4-diethyl ester)

- 83674-71-9(2,4-Diiodopyridine)

- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

- 1805283-95-7(3-(Chloromethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)

- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)

- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)